N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
Descripción
N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a structurally complex small molecule featuring:
- A halogenated aryl group: The 4-bromo-2-fluorophenyl moiety introduces steric bulk and electronic effects via bromine (electrophilic) and fluorine (electron-withdrawing) substituents.
- Acetamide linker: The –NH–C(=O)–CH2– group bridges the aryl and pyrimidine systems, enabling conformational flexibility and hydrogen-bonding interactions.
This compound belongs to a class of sulfanylacetamide derivatives, which are often explored for kinase inhibition or antimicrobial activity due to their ability to mimic ATP or disrupt protein-ligand interactions .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN4OS/c1-12-5-13(2)9-25(8-12)17-7-19(23-11-22-17)27-10-18(26)24-16-4-3-14(20)6-15(16)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOUUWXREORMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the phenyl ring substituted with bromine and fluorine, followed by the introduction of the piperidine and pyrimidine rings. Common reagents used in these reactions include halogenating agents, amines, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Structurally analogous compounds (Table 1) highlight key variations in substituents and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons :
Halogenation Effects: Bromine in the target compound increases molecular weight (482.37 vs. Fluorine at the 2-position (vs. chlorine or trifluoromethyl in analogs) balances electron-withdrawing effects without excessive steric bulk .
Piperidine/Piperazine Substitutions :
- 3,5-Dimethylpiperidine in the target compound introduces greater steric hindrance than 4-methylpiperidine (e.g., 402.89 Da analog), possibly reducing off-target interactions .
- Piperazine derivatives (e.g., 467.56 Da compound) with methoxyphenyl groups show improved solubility but lower metabolic stability due to oxidative susceptibility .
Linker Modifications :
- Sulfur in the thioether linker (target compound) offers higher nucleophilicity and redox activity compared to oxygen-based linkers (e.g., 435.83 Da compound) .
Spectroscopic Trends: ¹³C-NMR data for related acetamides (e.g., δ 171.2 ppm for C=O in ) suggest consistent carbonyl chemical shifts across the series, with minor variations due to substituent-induced electronic effects .
Crystallographic Insights :
- Bond lengths in N-(4-bromophenyl)acetamide derivatives (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro analogs) indicate subtle geometric changes influenced by halogen electronegativity .
Actividad Biológica
N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound with potential pharmacological properties. Its unique structure, which includes bromine and fluorine substituents, as well as a piperidine and pyrimidine moiety, suggests it may interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is C15H19BrF N3OS, with a molecular weight of approximately 372.3 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other enzymes involved in cell signaling pathways. The sulfanyl group in the structure may enhance binding affinity to target proteins.
In Vitro Studies
-
Cell Proliferation Assays : In vitro assays have shown that N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 - Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by increased Annexin V positivity.
In Vivo Studies
Animal studies are required to confirm the in vitro findings and assess the pharmacokinetics and toxicity profiles of the compound. Initial results indicate promising bioavailability and low toxicity at therapeutic doses.
Pharmacokinetics
The pharmacokinetic profile of N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has not been extensively studied; however, predictions based on similar compounds suggest moderate absorption and distribution characteristics. The compound is expected to undergo hepatic metabolism.
Case Studies
A recent study investigated the effects of this compound in a mouse model of lung cancer. Mice treated with N-(4-Bromo-2-fluorophenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide exhibited a significant reduction in tumor size compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
